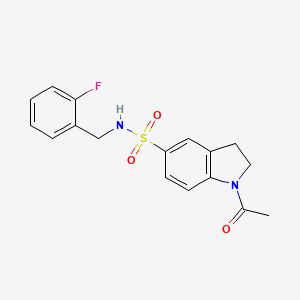
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by two scientists, J. R. Staton and J. A. DaSilva, at the Johns Hopkins University School of Medicine. Since then, AG-490 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide exerts its inhibitory effects by binding to the ATP-binding site of JAK1, JAK2, and STAT3. This prevents the activation of downstream signaling pathways and the transcription of target genes. 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to induce apoptosis in cancer cells by inhibiting the JAK/STAT pathway, and to enhance the antitumor activity of chemotherapy drugs.
Biochemical and Physiological Effects:
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation, induce apoptosis, and suppress angiogenesis in cancer cells. It has also been shown to modulate the immune response by inhibiting cytokine production and altering the differentiation and function of immune cells. In addition, 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has several advantages for lab experiments, including its specificity for JAK/STAT signaling pathways, its low toxicity, and its ability to penetrate cell membranes. However, it also has some limitations, such as its short half-life and the potential for off-target effects. In addition, the use of 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide in cell culture experiments may not accurately reflect its effects in vivo.
Orientations Futures
There are several future directions for research on 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide and related compounds. One area of interest is the development of more potent and selective JAK/STAT inhibitors for use in cancer therapy and other diseases. Another area of interest is the investigation of the role of JAK/STAT signaling in aging and age-related diseases, such as Alzheimer's disease. Finally, the use of 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide in combination with other drugs or therapies is an area of active research, with the potential to enhance therapeutic efficacy and reduce side effects.
Méthodes De Synthèse
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide can be synthesized through a multi-step process involving several chemical reactions. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with indole-5-carboxaldehyde to form the intermediate compound. The intermediate is then reacted with acetic anhydride and sulfamic acid to produce 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide.
Applications De Recherche Scientifique
1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has been widely used in scientific research to investigate the role of Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways in various biological processes. It has been shown to inhibit the activity of JAK1 and JAK2, which are involved in cytokine signaling, and STAT3, which is involved in cell proliferation, survival, and differentiation. 1-acetyl-N-(2-fluorobenzyl)-5-indolinesulfonamide has also been used to study the effects of JAK/STAT inhibition on cancer cells, immune cells, and other cell types.
Propriétés
IUPAC Name |
1-acetyl-N-[(2-fluorophenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-9-8-13-10-15(6-7-17(13)20)24(22,23)19-11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJKHIADHNEACB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5089380.png)
![8-bromo-2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089382.png)
amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B5089386.png)
![2-{[2-(3-butylphenyl)-2-oxoethyl]thio}-4,5,6-trimethylnicotinonitrile](/img/structure/B5089393.png)

![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5089428.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)
![N-methyl-N-[2-(4-methylphenoxy)ethyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5089436.png)
![3-chloro-4-{[1-(4-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5089450.png)

![3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol](/img/structure/B5089475.png)
![3-[(4-bromophenyl)sulfonyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine](/img/structure/B5089479.png)